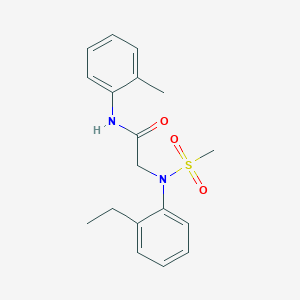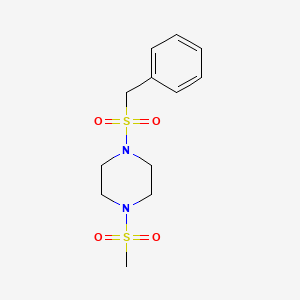
1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both benzylsulfonyl and methylsulfonyl groups in the piperazine ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with benzylsulfonyl chloride and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of piperazine derivatives without sulfonyl groups.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzylsulfonyl)piperazine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
4-(Methylsulfonyl)piperazine: Lacks the benzylsulfonyl group, which may influence its chemical properties and applications.
1-(Phenylsulfonyl)-4-(methylsulfonyl)piperazine:
Uniqueness
1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both benzylsulfonyl and methylsulfonyl groups, which enhance its chemical versatility and potential for various applications in research and industry.
Propiedades
IUPAC Name |
1-benzylsulfonyl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-19(15,16)13-7-9-14(10-8-13)20(17,18)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUILCKKZUITFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
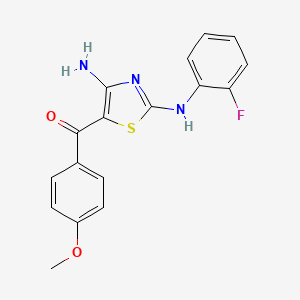
![4-bromo-N-[(2,5-dimethoxyphenyl)methyl]-3-methylaniline](/img/structure/B5739297.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
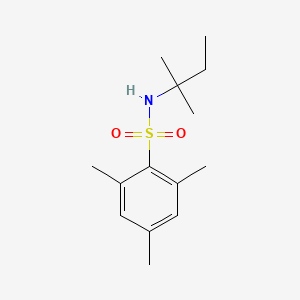
![2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide](/img/structure/B5739318.png)

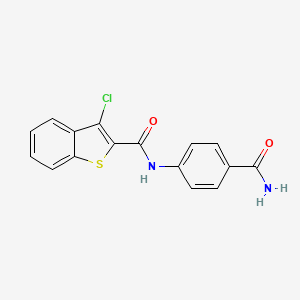
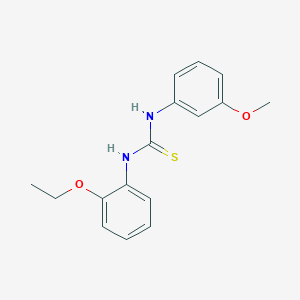
![7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B5739352.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
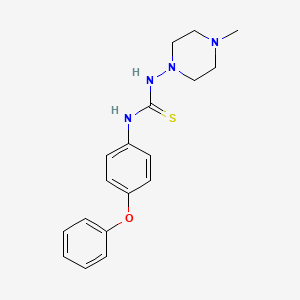
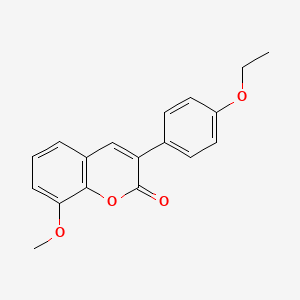
![N-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5739374.png)
